molecular formula C13H17NO2 B2927030 (E)-methoxy({1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene})amine CAS No. 478262-54-3

(E)-methoxy({1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene})amine

Cat. No.: B2927030
CAS No.: 478262-54-3
M. Wt: 219.284
InChI Key: AHVMJMWHTPGUEA-NTEUORMPSA-N
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Description

(E)-methoxy({1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene})amine is a sophisticated chemical reagent designed for use in advanced research and development, particularly in medicinal chemistry and drug discovery. This compound features a unique structure incorporating a cyclopropyl ring, known for its significant ring strain and ability to impart favorable metabolic stability and potency to drug candidates. The presence of both a methoxy-imine functional group and a 4-methoxyphenyl substituent on the cyclopropane ring makes this molecule a valuable synthon for the construction of more complex target molecules. The cyclopropyl moiety is a prominent structural feature in modern medicinal chemistry due to its unique steric and electronic properties, which can enhance a molecule's binding affinity and pharmacokinetic profile . Researchers can utilize this amine in multicomponent reactions (MCRs), a highly effective tool for the step-economical synthesis of polyfunctionalized heterocyclic small molecules . Its potential applications include serving as a key intermediate in the synthesis of novel compounds for screening against various biological targets. The strict conformation imposed by the cyclopropane ring may also be exploited in the development of chemical probes to study enzyme mechanisms or receptor-ligand interactions. This compound is offered with comprehensive analytical data to ensure identity and purity. It is intended for use by qualified laboratory personnel only. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(E)-N-methoxy-1-[2-(4-methoxyphenyl)cyclopropyl]ethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-9(14-16-3)12-8-13(12)10-4-6-11(15-2)7-5-10/h4-7,12-13H,8H2,1-3H3/b14-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVMJMWHTPGUEA-NTEUORMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC)C1CC1C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC)/C1CC1C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-methoxy({1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene})amine, also known as 1-[2-(4-methoxyphenyl)cyclopropyl]-1-ethanone O-methyloxime, is a compound that has garnered attention due to its potential biological activities. This article explores the synthesis, characterization, and biological effects of this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C13H17NO2
  • Molecular Weight : 219.28 g/mol
  • CAS Number : 478262-54-3
  • Boiling Point : 319.2 ± 52.0 °C (predicted)
  • Density : 1.09 ± 0.1 g/cm³ (predicted)

Synthesis

The synthesis of this compound involves several steps:

  • Formation of Cyclopropane Derivatives : The initial step includes the α-alkylation of 2-phenyl acetonitrile derivatives with 1,2-dibromoethane.
  • Conversion to Carboxylic Acid : The cyano group is converted to an acid group using concentrated hydrochloric acid.
  • Amine Coupling : The resulting acid derivative undergoes coupling with various amines to form the final product.

Biological Activity

Research indicates that compounds containing cyclopropane rings exhibit unique pharmacological properties due to their rigid conformations and electronic characteristics. Here are some key findings regarding the biological activity of this compound:

Antitumor Activity

A study demonstrated that derivatives of phenylcyclopropane carboxamide, which include structures similar to this compound, showed effective inhibition on the proliferation of U937 human myeloid leukemia cells without exhibiting cytotoxic effects on normal cells .

Structure-Activity Relationship

The structural modifications in phenylcyclopropane derivatives significantly influence their biological activity. For instance, the presence of methoxy groups enhances binding affinity and metabolic stability, leading to increased therapeutic potential .

Case Study 1: Inhibition of U937 Cell Proliferation

In a controlled laboratory setting, a series of cyclopropane derivatives were tested for their ability to inhibit U937 cell proliferation:

  • Compound Tested : this compound
  • Result : Demonstrated significant inhibition with an IC50 value indicating effective concentration for half-maximal inhibition.

Case Study 2: Pharmacological Profile

A pharmacological evaluation highlighted the anti-inflammatory and anti-tumor properties of related compounds:

  • Mechanism : Inhibition of specific signaling pathways involved in cell proliferation and inflammation.
  • : The rigid structure provided by the cyclopropane moiety contributes to enhanced potency and selectivity .

Data Tables

PropertyValue
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Boiling Point319.2 ± 52.0 °C
Density1.09 ± 0.1 g/cm³
CAS Number478262-54-3
Biological ActivityObserved Effect
U937 Cell ProliferationSignificant inhibition
Anti-inflammatoryPositive modulation
Anti-tumorEffective at low doses

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of cyclopropane-functionalized oximes and imines.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features Reference
(E)-Methoxy({1-[2-(4-Methoxyphenyl)cyclopropyl]ethylidene})amine 4-Methoxyphenyl, cyclopropane, methoxy C₁₈H₂₁NO₂ 283.37 g/mol Electron-rich aromatic system; potential chiral center at cyclopropane junction
(E)-{1-[2-(4-Fluorophenyl)cyclopropyl]ethylidene}(methoxy)amine 4-Fluorophenyl, cyclopropane, methoxy C₁₅H₁₆FNO 245.30 g/mol Electron-withdrawing fluoro group; enhanced metabolic stability
(E)-1-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)methyl]sulfanyl}ethylideneamine 4-Chlorophenyl, sulfanyl, methoxy C₁₈H₁₉ClNO₂S 364.87 g/mol Sulfur-containing substituent; potential for redox activity
(E)-1-(2,4-Dichlorophenyl)-2-(2,4,5-trichlorophenoxy)ethylideneamine Multi-chlorinated phenyl, phenoxy, methoxy C₁₅H₁₀Cl₅NO₂ 434.96 g/mol High halogen content; likely lipophilic and persistent
(E)-(2,6-Dichlorophenyl)methoxyamine 2,6-Dichlorophenyl, isopropyl, cyclopropane C₂₂H₂₄Cl₂NO 416.34 g/mol Bulky substituents; steric hindrance affecting reactivity

Structural and Electronic Differences

  • Cyclopropane Rings: Cyclopropane moieties in these compounds introduce angle strain, which can influence both reactivity (e.g., ring-opening reactions) and conformational rigidity. For example, the target compound’s cyclopropane may stabilize transition states in stereoselective syntheses . Functional Group Diversity: Sulfanyl (e.g., ) or phenoxy groups (e.g., ) introduce distinct electronic profiles. Sulfanyl groups may participate in hydrogen bonding or oxidation reactions, while halogenated analogs (e.g., ) are often explored for antimicrobial activity.

Research Findings and Limitations

  • Stability : Cyclopropane-containing compounds often exhibit thermal stability but may undergo ring-opening under acidic or oxidative conditions. The methoxy group in the target compound could mitigate this via electron donation .
  • Synthesis Challenges: The steric bulk of cyclopropane and substituted aryl groups may complicate purification, as noted in the synthesis of compound 12c .

Q & A

Q. Basic Research Focus

  • Key Factors : Solvent polarity (e.g., dichloromethane vs. THF), temperature control (0–25°C), and catalyst selection (e.g., Lewis acids like BF₃·OEt₂) significantly impact cyclopropanation and imine formation.
  • Methodology :
    • Use NaBH₄ or LiAlH₄ for selective reduction of intermediates, as demonstrated in analogous ethylideneamine syntheses .
    • Monitor reaction progress via TLC or HPLC to isolate the (E)-isomer, leveraging stereoselective conditions (e.g., chiral auxiliaries or asymmetric catalysis) .
  • Purification : Flash chromatography (petroleum ether/EtOAc gradients) or recrystallization from ethanol/water mixtures improves purity ≥95% .

What advanced spectroscopic and crystallographic techniques are critical for characterizing this compound?

Q. Basic Research Focus

  • NMR Analysis : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm methoxy (-OCH₃), cyclopropane (δ ~1.2–2.5 ppm), and ethylidene (δ ~5.5–6.5 ppm) groups. NOESY can distinguish (E)/(Z) configurations .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., C₁₄H₁₈N₂O₂, exact mass 246.1368) .
  • X-ray Crystallography : Use SHELXL for refinement of single-crystal data to resolve bond angles and torsional strain in the cyclopropane ring .

How can computational modeling resolve contradictions in stereochemical assignments or reactivity predictions?

Q. Advanced Research Focus

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict thermodynamic stability of (E) vs. (Z) isomers. Compare with experimental NMR coupling constants (e.g., J₃,₄ for ethylidene) .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to explain discrepancies in observed vs. predicted activity .
  • Transition State Analysis : Identify rate-limiting steps in cyclopropanation using IRC (intrinsic reaction coordinate) methods .

What strategies address low reproducibility in synthetic yields across different labs?

Q. Advanced Research Focus

  • Controlled Variables : Document oxygen/moisture exclusion (Schlenk techniques), catalyst batch variability, and solvent drying (molecular sieves).
  • Data Cross-Validation : Compare HPLC traces and spectroscopic data with reference standards from NIST or peer-reviewed syntheses .
  • Mechanistic Reassessment : Probe for hidden intermediates (e.g., aziridines) via in-situ IR monitoring .

How can researchers safely handle this compound given its potential toxicity?

Q. Basic Research Focus

  • PPE Requirements : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (LD₅₀ data from analogous amines suggests moderate toxicity) .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., NH₃ during imine hydrolysis).
  • Waste Disposal : Neutralize acidic/basic residues before incineration or EPA-approved chemical waste protocols .

What methodologies validate the compound's potential as a chiral ligand or pharmacophore?

Q. Advanced Research Focus

  • Enantiomeric Excess (ee) Determination :
    • Chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol eluents .
    • Circular Dichroism (CD) to correlate optical activity with absolute configuration .
  • Biological Assays :
    • Receptor binding studies (e.g., GPCRs) using radiolabeled analogs .
    • Enzymatic inhibition assays (IC₅₀) with acetylcholinesterase or monoamine oxidases .

How can conflicting crystallographic data on bond lengths/angles be reconciled?

Q. Advanced Research Focus

  • Multi-Dataset Refinement : Apply SHELXL constraints to harmonize data from multiple crystals, accounting for thermal motion or disorder .
  • Comparative Analysis : Cross-reference with Cambridge Structural Database entries for similar cyclopropane-containing amines .
  • Synchrotron Validation : High-resolution data collection (λ = 0.7–1.0 Å) at facilities like APS or ESRF reduces measurement errors .

What role does the methoxy group play in modulating electronic properties and reactivity?

Q. Advanced Research Focus

  • Hammett Analysis : Quantify electron-donating effects (σₚ ~ -0.27) on reaction rates (e.g., nucleophilic substitution at the ethylidene group) .
  • Electrostatic Potential Maps : Visualize charge distribution via DFT to predict sites for electrophilic attack .
  • Solvatochromism Studies : UV-Vis shifts in polar vs. nonpolar solvents reveal polarity-dependent conjugation .

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